molecular formula C20H29N3O4 B2545138 N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 1396881-78-9

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2545138
CAS No.: 1396881-78-9
M. Wt: 375.469
InChI Key: SJBXXMZMDHZWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H29N3O4 and its molecular weight is 375.469. The purity is usually 95%.
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Scientific Research Applications

Catalytic Hydroxylation

Research conducted by Xia et al. (2016) discusses the use of a copper-catalyzed system for the hydroxylation of (hetero)aryl halides under mild conditions, using a related oxalamide compound as a catalyst. This method is significant for introducing hydroxyl groups into aromatic compounds, which is a crucial step in the synthesis of various pharmaceuticals and fine chemicals (Xia, Gan, Wang, Li, & Ma, 2016).

Orexin Receptor Antagonism

Piccoli et al. (2012) investigated the role of orexin receptors in compulsive food consumption, utilizing compounds with structural similarities to the oxalamide moiety for their potential as novel pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

NK1 Antagonist Activity

Ladduwahetty et al. (1996) described the synthesis of N-heteroarylpiperidine ether-based human NK1 antagonists, showing significant improvements in potency both in vitro and in vivo over a leading compound. This research highlights the therapeutic potential of such compounds in treating conditions mediated by the substance P/NK1 receptor system, such as depression, anxiety, and nausea (Ladduwahetty et al., 1996).

Iron Chelation

Klein et al. (1991) developed a high-performance liquid chromatography method for measuring a novel oral iron chelator in human plasma, which is crucial for the treatment of iron overload conditions. This research is relevant for compounds with chelating properties, which may include derivatives of oxalamide (Klein, Damani, Chung, Epemoulu, Olivieri, & Koren, 1991).

Anticancer Activity

Jose et al. (2016) initiated a study to determine the anticancer activity of a novel compound isolated from Mimosa pudica, structurally similar to oxalamide derivatives. The compound showed promising in vitro and in vivo anticancer activity against specific cancer cell lines, suggesting the potential of oxalamide derivatives in cancer treatment (Jose, Dhanya, Haridas, Kumar, Jayaraman, Variyar, & Sudhakaran, 2016).

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-20(2,3)16(24)10-11-21-18(26)19(27)22-14-7-6-8-15(13-14)23-12-5-4-9-17(23)25/h6-8,13,16,24H,4-5,9-12H2,1-3H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBXXMZMDHZWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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